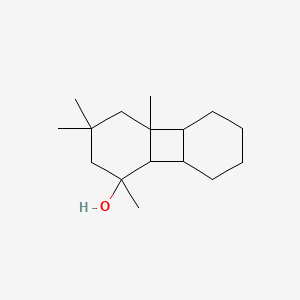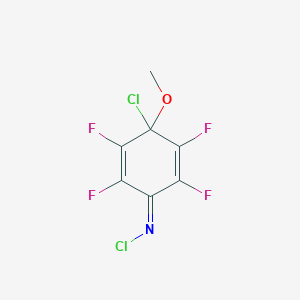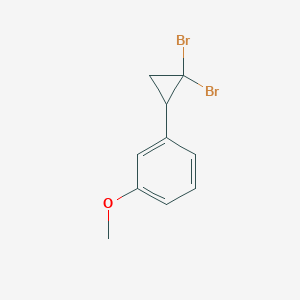
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two bromine atoms and a 3-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane typically involves the cyclopropanation of 3-methoxyphenyl derivatives. One common method is the reaction of 3-methoxyphenyl diazomethane with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3-methoxyphenyl)-cyclopropane.
Oxidation Reactions: Oxidation can lead to the formation of 1-(3-methoxyphenyl)-2,2-dibromo-cyclopropanone.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: 1-(3-Methoxyphenyl)-2-azido-cyclopropane or 1-(3-Methoxyphenyl)-2-thio-cyclopropane.
Reduction: 1-(3-Methoxyphenyl)-cyclopropane.
Oxidation: 1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropanone.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxyphenyl)-cyclopropane: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
1-(3-Methoxyphenyl)-2,2-dichloro-cyclopropane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
1-(3-Methoxyphenyl)-2,2-difluoro-cyclopropane: Contains fluorine atoms, which can significantly alter its chemical behavior and biological activity.
Uniqueness
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane is unique due to the presence of two bromine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical and biological applications.
Propriétés
Numéro CAS |
65038-17-7 |
|---|---|
Formule moléculaire |
C10H10Br2O |
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
1-(2,2-dibromocyclopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H10Br2O/c1-13-8-4-2-3-7(5-8)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
Clé InChI |
HQWISJQIAOWLTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2CC2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


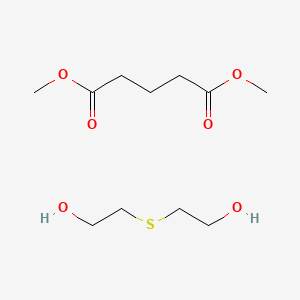
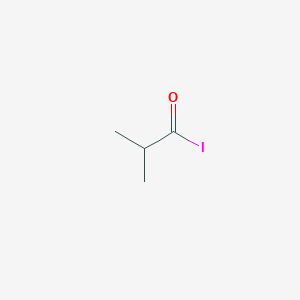
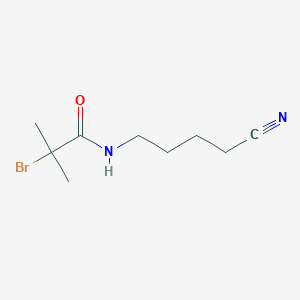
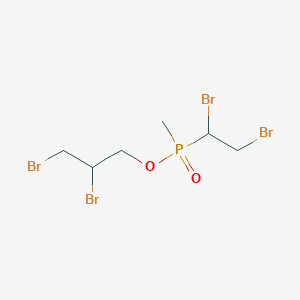

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
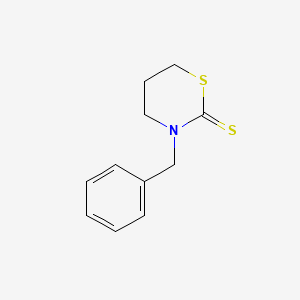
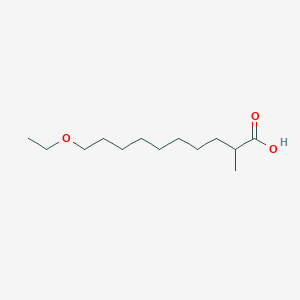

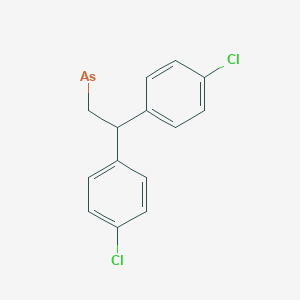
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
